Cas no 56605-05-1 ((2Z)-2-methyl-3-phenyl-N-prop-2-en-1-ylbut-2-enamide)

56605-05-1 structure
Product name:(2Z)-2-methyl-3-phenyl-N-prop-2-en-1-ylbut-2-enamide
(2Z)-2-methyl-3-phenyl-N-prop-2-en-1-ylbut-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (2Z)-2-methyl-3-phenyl-N-prop-2-en-1-ylbut-2-enamide
- (Z)-2-methyl-3-phenyl-N-prop-2-enylbut-2-enamide
- (2Z)-N-Allyl-2-methyl-3-phenylbut-2-enamide
- 2-butenamide, 2-methyl-3-phenyl-N-2-propen-1-yl-, (2Z)-
- 2-Butenamide, 2-methyl-3-phenyl-N-2-propenyl-, (Z)-
- NSC 304464
- (cis)-N-Allyl-alpha,beta-dimethylcinnamamide
- CHEMBL3275625
- 56605-05-1
- NSC304464
- CINNAMAMIDE, N-ALLYL-alpha,beta-DIMETHYL-, (Z)-
- NSC-304464
-
- Inchi: InChI=1S/C14H17NO/c1-4-10-15-14(16)12(3)11(2)13-8-6-5-7-9-13/h4-9H,1,10H2,2-3H3,(H,15,16)/b12-11-
- InChI Key: GCLBGKOMNXDAFZ-QXMHVHEDSA-N
- SMILES: CC(=C(C)C(=O)NCC=C)C1=CC=CC=C1
Computed Properties
- Exact Mass: 215.13111
- Monoisotopic Mass: 215.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 0.991
- Boiling Point: 373.7°C at 760 mmHg
- Flash Point: 225.6°C
- Refractive Index: 1.53
- PSA: 29.1
- LogP: 3.17310
(2Z)-2-methyl-3-phenyl-N-prop-2-en-1-ylbut-2-enamide Related Literature
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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